Cas no 848488-70-0 ((1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate)

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chiral bicyclic lactam derivative that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. Its rigid bicyclic structure and stereochemical integrity make it advantageous for constructing complex molecular frameworks with high enantiomeric purity. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions. This compound is often employed in asymmetric synthesis and medicinal chemistry due to its ability to introduce constrained heterocyclic motifs. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for the development of chiral catalysts, ligands, and bioactive molecules.
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate structure
848488-70-0 structure
Product name:(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS No:848488-70-0
MF:C10H15NO4
MW:213.2304
MDL:MFCD06797017
CID:720861
PubChem ID:329766599

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
    • (1R,4R)-tert-Butyl-3-oxo-2-oxa-5-azabicyclo-[2.2.1]heptane-5-carboxylate
    • 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylicacid, 3-oxo-, 1,1-dimethylethyl ester, (1R,4R)-
    • N-T-BOC-4-HYDROXY-D-PYRROLIDINE LACTONE
    • MDL: MFCD06797017
    • Inchi: InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
    • InChI Key: LRUFZHMJIBJMPC-RNFRBKRXSA-N
    • SMILES: CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)O2

Computed Properties

  • Exact Mass: 213.1
  • Monoisotopic Mass: 213.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8A^2

Experimental Properties

  • Density: 1.246
  • Melting Point: 112-114 °C
    112-114 °C
  • Boiling Point: 349.7°C at 760 mmHg
  • Flash Point: 165.3°C
  • Refractive Index: 1.511
  • PSA: 55.84000
  • LogP: 0.85910

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
762032-5G
N-Boc-4-hydroxy-D-pyrrolidine lactone
848488-70-0 97%
5G
¥5880.27 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
762032-1G
N-Boc-4-hydroxy-D-pyrrolidine lactone
848488-70-0 97%
1G
¥1513.4 2022-02-24
Aaron
AR008GXI-100mg
(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
848488-70-0 97%
100mg
$152.00 2023-12-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBBJ080-500.0mg
tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
848488-70-0 97%
500.0mg
¥2079.0000 2024-08-02
abcr
AB387059-500mg
N-t-BOC-4-Hydroxy-D-pyrrolidine lactone; .
848488-70-0
500mg
€603.40 2024-06-12
abcr
AB387059-1g
N-t-BOC-4-Hydroxy-D-pyrrolidine lactone; .
848488-70-0
1g
€838.90 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBBJ080-5.0g
tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
848488-70-0 97%
5.0g
¥8910.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBBJ080-10.0g
tert-butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
848488-70-0 97%
10.0g
¥15596.0000 2024-08-02
abcr
AB387059-100mg
N-t-BOC-4-Hydroxy-D-pyrrolidine lactone; .
848488-70-0
100mg
€285.90 2024-07-24
abcr
AB387059-250mg
N-t-BOC-4-Hydroxy-D-pyrrolidine lactone; .
848488-70-0
250mg
€439.40 2024-07-24

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Related Literature

Additional information on (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: An Overview of a Promising Compound in Medicinal Chemistry

(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS No. 848488-70-0) is a unique and structurally intricate compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxaazabicycloheptanes, which are known for their diverse biological activities and structural complexity. The compound's unique scaffold and functional groups make it a valuable candidate for the development of novel drugs targeting various diseases.

The chemical structure of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is characterized by a bicyclic ring system with an oxo group and a tert-butyl ester moiety. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activity. The tert-butyl ester group, in particular, enhances the compound's stability and solubility, making it suitable for various pharmaceutical formulations.

Recent studies have highlighted the potential of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in several therapeutic areas. One notable application is its use as an intermediate in the synthesis of protease inhibitors, which are essential in the treatment of viral infections such as HIV and hepatitis C. The compound's ability to form stable complexes with proteases makes it an attractive candidate for drug design.

In addition to its role in antiviral therapy, (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has shown promise in the development of anti-inflammatory agents. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it may be useful in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacological properties of (1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate have also been explored in the context of neurodegenerative diseases. Studies have indicated that this compound can cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. This makes it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (1R,4R)-tert-butyl 3-oxo-2-thiaza-spiro[4.5]decanecarboxylic acid tert-butyl ester involves several steps, including ring formation, oxidation, and esterification reactions. Advanced synthetic methods, such as asymmetric synthesis and catalytic processes, have been employed to achieve high yields and enantiomeric purity. These methods ensure that the final product meets the stringent quality standards required for pharmaceutical applications.

In preclinical studies, (1R,4R)-tert-butyl 3-thioxo-thiazolidine carboxylic acid tert-butyl ester has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These characteristics are essential for its successful translation into clinical trials and eventual therapeutic use.

The future prospects for (1R,4R)-tert-butyl 3-thioxo-thiazolidine carboxylic acid tert-butyl ester are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific targets. Additionally, efforts are being made to develop more efficient synthetic routes to reduce production costs and improve scalability.

In conclusion, (1R,4R)-tert-butyl 3-thioxo-thiazolidine carboxylic acid tert-butyl ester (CAS No. 848488-70-0) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it a valuable asset in the development of novel therapeutics for various diseases. As research continues to advance, this compound is expected to play a significant role in shaping the future of drug discovery and development.

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(CAS:848488-70-0)(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
A914974
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):183.0/261.0/372.0/1117.0/1955.0